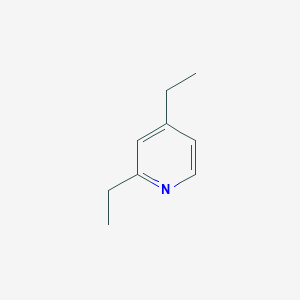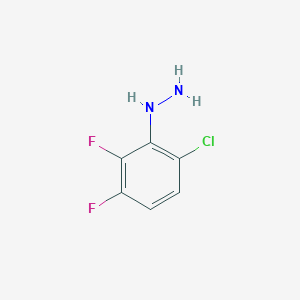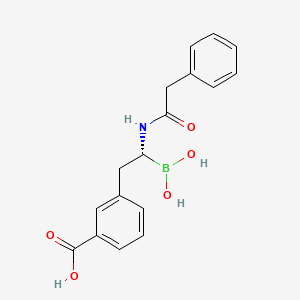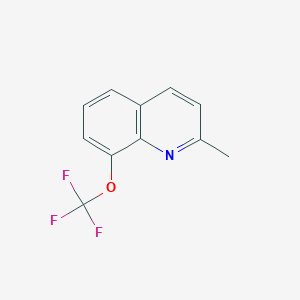![molecular formula C17H21N3O2 B15248877 tert-Butyl (R)-3-([2,2'-bipyridin]-5-yl)-2-aminopropanoate](/img/structure/B15248877.png)
tert-Butyl (R)-3-([2,2'-bipyridin]-5-yl)-2-aminopropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl ®-3-([2,2’-bipyridin]-5-yl)-2-aminopropanoate is a compound that features a tert-butyl ester group, a bipyridine moiety, and an amino acid derivative
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ®-3-([2,2’-bipyridin]-5-yl)-2-aminopropanoate typically involves the esterification of the corresponding carboxylic acid with tert-butyl alcohol. One common method is the Steglich esterification, which uses dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts . The reaction is carried out under mild conditions, making it suitable for sensitive substrates.
Industrial Production Methods
Industrial production of tert-butyl esters often employs flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl ®-3-([2,2’-bipyridin]-5-yl)-2-aminopropanoate can undergo various chemical reactions, including:
Oxidation: The bipyridine moiety can be oxidized under specific conditions.
Reduction: The amino group can be reduced to form different derivatives.
Substitution: The tert-butyl ester group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve nucleophiles like amines or alcohols under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the bipyridine moiety can lead to the formation of N-oxides, while reduction of the amino group can yield primary or secondary amines.
Wissenschaftliche Forschungsanwendungen
tert-Butyl ®-3-([2,2’-bipyridin]-5-yl)-2-aminopropanoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Wirkmechanismus
The mechanism of action of tert-Butyl ®-3-([2,2’-bipyridin]-5-yl)-2-aminopropanoate involves its interaction with specific molecular targets and pathways. The bipyridine moiety can coordinate with metal ions, forming stable complexes that can modulate the activity of metalloenzymes. The amino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butyl ®-3-phenyl-2-aminopropanoate: Similar structure but with a phenyl group instead of a bipyridine moiety.
tert-Butyl ®-3-(pyridin-2-yl)-2-aminopropanoate: Contains a single pyridine ring instead of a bipyridine moiety.
Uniqueness
tert-Butyl ®-3-([2,2’-bipyridin]-5-yl)-2-aminopropanoate is unique due to the presence of the bipyridine moiety, which enhances its ability to form stable metal complexes and participate in redox reactions. This makes it particularly valuable in coordination chemistry and catalysis .
Eigenschaften
Molekularformel |
C17H21N3O2 |
|---|---|
Molekulargewicht |
299.37 g/mol |
IUPAC-Name |
tert-butyl (2R)-2-amino-3-(6-pyridin-2-ylpyridin-3-yl)propanoate |
InChI |
InChI=1S/C17H21N3O2/c1-17(2,3)22-16(21)13(18)10-12-7-8-15(20-11-12)14-6-4-5-9-19-14/h4-9,11,13H,10,18H2,1-3H3/t13-/m1/s1 |
InChI-Schlüssel |
BVUCZLAYXSBCRU-CYBMUJFWSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)[C@@H](CC1=CN=C(C=C1)C2=CC=CC=N2)N |
Kanonische SMILES |
CC(C)(C)OC(=O)C(CC1=CN=C(C=C1)C2=CC=CC=N2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


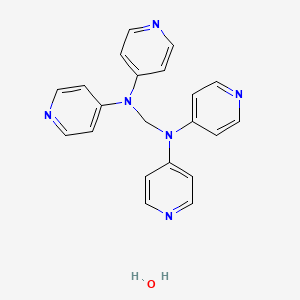

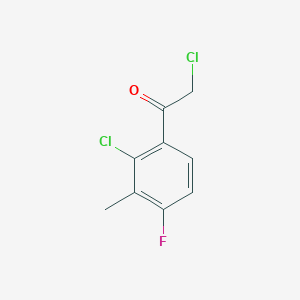


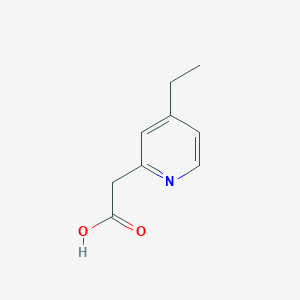


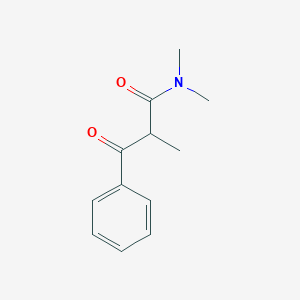
![6-Bromo-2-methyl-3H-imidazo[4,5-c]pyridine](/img/structure/B15248851.png)
